molecular formula C7H6BClF3KO B2763258 Potassium (3-chloro-5-methoxyphenyl)trifluoroborate CAS No. 929626-23-3

Potassium (3-chloro-5-methoxyphenyl)trifluoroborate

Cat. No.: B2763258
CAS No.: 929626-23-3
M. Wt: 248.48
InChI Key: PYFGVGBFTOOISR-UHFFFAOYSA-N
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Description

Potassium (3-chloro-5-methoxyphenyl)trifluoroborate is an organoboron compound widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. This compound is valued for its stability, ease of handling, and versatility in forming carbon-carbon bonds, making it a crucial reagent in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium (3-chloro-5-methoxyphenyl)trifluoroborate can be synthesized through the reaction of 3-chloro-5-methoxyphenylboronic acid with potassium bifluoride. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems for precise control of reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions: Potassium (3-chloro-5-methoxyphenyl)trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling, where it reacts with various electrophiles to form carbon-carbon bonds . It can also participate in other types of reactions, including:

    Oxidation: Conversion to corresponding phenols under oxidative conditions.

    Substitution: Halogen exchange reactions to introduce different halogen atoms.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include biaryl compounds, phenols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Potassium (3-chloro-5-methoxyphenyl)trifluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium (3-chloro-5-methoxyphenyl)trifluoroborate in cross-coupling reactions involves several key steps:

These steps are facilitated by the stability and reactivity of the trifluoroborate group, which allows for efficient and selective coupling reactions .

Comparison with Similar Compounds

Potassium (3-chloro-5-methoxyphenyl)trifluoroborate is compared with other organoboron compounds such as:

  • Potassium phenyltrifluoroborate
  • Potassium (4-methoxyphenyl)trifluoroborate
  • Potassium (3-chlorophenyl)trifluoroborate

Uniqueness:

Properties

IUPAC Name

potassium;(3-chloro-5-methoxyphenyl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClF3O.K/c1-13-7-3-5(8(10,11)12)2-6(9)4-7;/h2-4H,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFGVGBFTOOISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC(=C1)Cl)OC)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClF3KO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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